Micelle-Forming Thrombin Inhibitor

Beschreibung

BenchChem offers high-quality Micelle-Forming Thrombin Inhibitor suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Micelle-Forming Thrombin Inhibitor including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

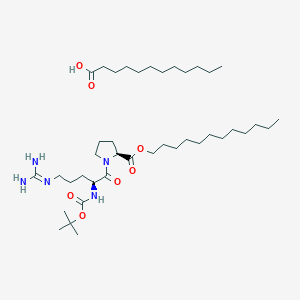

dodecanoic acid;dodecyl (2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H53N5O5.C12H24O2/c1-5-6-7-8-9-10-11-12-13-14-21-37-25(35)23-18-16-20-33(23)24(34)22(17-15-19-31-26(29)30)32-27(36)38-28(2,3)4;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h22-23H,5-21H2,1-4H3,(H,32,36)(H4,29,30,31);2-11H2,1H3,(H,13,14)/t22-,23-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDBBWXLYJBEMD-SJEIDVEUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C.CCCCCCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCOC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)OC(C)(C)C.CCCCCCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H77N5O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Critical Micelle Concentration (CMC) of Anticoagulant Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of Anticoagulant Peptides

Anticoagulant peptides represent a promising class of therapeutics designed to prevent or treat thrombotic disorders. Their mechanism often involves highly specific interactions with components of the coagulation cascade, such as thrombin or Factor Xa. However, beyond their primary amino acid sequence, the physicochemical behavior of these peptides in solution is paramount to their function, stability, and ultimate therapeutic efficacy. A key aspect of this behavior is their ability to self-assemble into supramolecular structures called micelles.

This guide provides an in-depth exploration of the Critical Micelle Concentration (CMC) of anticoagulant peptides. The CMC is the specific concentration at which individual peptide molecules (unimers) begin to spontaneously associate to form micelles.[1][2] Understanding and characterizing the CMC is not merely an academic exercise; it is a critical step in the development of peptide-based drugs, influencing everything from formulation and bioavailability to in vivo activity and stability.[3][4] This document will detail the fundamental principles, measurement techniques, influencing factors, and the profound biological relevance of the CMC for anticoagulant peptides.

Fundamentals of Peptide Micellization

Many therapeutic peptides, including some with anticoagulant properties, are amphiphilic. This means they possess both a hydrophilic (water-loving) region, typically composed of charged or polar amino acids, and a hydrophobic (water-repelling) region, often comprising nonpolar amino acids or lipid modifications.[5] In an aqueous environment, these molecules seek a thermodynamically stable state.

Below the CMC, the peptides exist primarily as monomers, and some may adsorb at the air-water interface, which lowers the solution's surface tension.[6][7] As the peptide concentration increases and the surface becomes saturated, the system minimizes unfavorable interactions between the hydrophobic peptide domains and water by forming organized aggregates.[2] These aggregates, or micelles, arrange themselves with a hydrophobic core shielded from the water and a hydrophilic shell or "corona" facing the aqueous environment.[8] The CMC is the distinct concentration threshold at which this self-assembly process begins.[1][6]

Caption: Transition from unimers to a micelle structure as peptide concentration surpasses the CMC.

The Link Between CMC and Anticoagulant Activity

The aggregation state of an anticoagulant peptide can significantly modulate its biological activity. The formation of micelles above the CMC can have several implications:

-

Bioavailability and Stability: Micellar structures can protect peptides from enzymatic degradation, potentially extending their circulation half-life.[3] This is a crucial factor for maintaining therapeutic concentrations over time.

-

Mechanism of Action: The anticoagulant activity may reside with the monomeric form, the micellar form, or both. In some cases, micelles may act as a circulating reservoir, slowly releasing active monomers to engage with their targets in the coagulation cascade.[9] Conversely, for some antimicrobial peptides, the micellar form itself exhibits enhanced activity.[10][11]

-

Target Interaction: The multivalent display of peptide headgroups on a micelle's surface could lead to altered binding kinetics with target proteins compared to free-floating unimers.[12]

Research has shown that the aggregated state of certain peptides is essential for their biological activities.[13] For instance, some peptides may exhibit anticoagulant behavior only when assembled.[9] Therefore, determining the CMC is vital to understanding the concentration-dependent therapeutic window of the peptide.

Caption: Relationship between CMC, peptide state, and biological outcomes.

Factors Influencing the CMC of Peptides

The CMC is not an intrinsic constant but is highly sensitive to both the peptide's molecular structure and its surrounding environment.

Intrinsic Factors (Peptide Structure):

-

Hydrophobicity: Increasing the hydrophobicity of the peptide (e.g., by elongating an alkyl tail or incorporating more nonpolar amino acids) generally lowers the CMC, as aggregation becomes more energetically favorable.[14]

-

Hydrophilic Headgroup: The nature of the hydrophilic portion, including its charge and size, affects the repulsive forces between molecules. Bulky or highly charged headgroups can increase repulsion, leading to a higher CMC.[14]

-

Peptide Length and Sequence: The overall length and specific arrangement of amino acids dictate the peptide's secondary structure and amphiphilic balance, directly impacting self-assembly.[4][10]

Extrinsic Factors (Environmental Conditions):

-

Temperature: Temperature can have complex effects. Often, higher temperatures can decrease the hydration of hydrophilic groups, promoting micellization and lowering the CMC. However, very high temperatures can disrupt the structured water around the peptide, which may increase the CMC.[14]

-

pH: The pH of the solution can alter the ionization state of acidic or basic amino acid residues (e.g., -COOH or -NH2 groups).[14][15] This change in charge affects the electrostatic repulsion between peptide headgroups, thereby influencing the CMC.

-

Ionic Strength: The presence of salts in the solution can shield the electrostatic repulsion between charged headgroups. This "screening" effect reduces repulsion, making it easier for micelles to form and thus lowering the CMC.[14]

| Factor | General Effect on CMC | Rationale |

| Increased Hydrophobicity | Decrease | Enhances the driving force for hydrophobic core formation.[14] |

| Increased Headgroup Charge | Increase | Increases electrostatic repulsion between unimers, hindering aggregation. |

| High Ionic Strength (Salts) | Decrease | Counter-ions screen headgroup charges, reducing repulsion.[14] |

| Change in pH (to pKa) | Variable | Alters the ionization state and net charge of the peptide.[14][15] |

Experimental Determination of CMC

Several biophysical techniques can be employed to determine the CMC. These methods work by monitoring a physical property of the solution that changes abruptly once micelles begin to form.[16]

Fluorescence Spectroscopy with Pyrene Probe

This is one of the most sensitive and widely used methods. Pyrene is a hydrophobic fluorescent probe whose emission spectrum is highly sensitive to the polarity of its microenvironment.

-

Principle: In a polar aqueous solution (below CMC), pyrene exhibits a characteristic emission spectrum. When micelles form, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles.[16][17] This change in environment causes a distinct shift in the ratio of certain emission peaks (e.g., the I₁/I₃ or I₃/I₁ ratio). Plotting this intensity ratio against the logarithm of the peptide concentration reveals a sigmoidal curve, and the inflection point corresponds to the CMC.[17][18]

-

Self-Validating Protocol: The method is self-validating because a clear, sharp transition in the intensity ratio provides high confidence in the CMC value. The absence of a sharp transition may indicate that the peptide does not form well-defined micelles under the tested conditions.

Detailed Experimental Protocol: Pyrene Fluorescence Assay

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of the anticoagulant peptide in the desired buffer (e.g., PBS). The exact concentration must be accurately determined, for example, by amino acid analysis or UV-Vis spectroscopy.[19][20]

-

Prepare a stock solution of pyrene (e.g., 0.5 mM in a stable organic solvent like acetone or ethanol).

-

-

Sample Preparation:

-

Create a series of peptide solutions with varying concentrations, spanning a wide range expected to include the CMC.

-

To a constant volume for each sample, add a small, fixed amount of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., 0.2-1.0 µM) to avoid pyrene self-aggregation.[18]

-

Ensure the final concentration of the organic solvent from the pyrene stock is minimal (e.g., <0.1% v/v) to avoid influencing micellization.

-

Allow the samples to equilibrate for a set period (e.g., 30 minutes to several hours) at a constant temperature.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to ~335 nm.

-

Record the emission spectrum for each sample, typically from 350 nm to 450 nm.

-

Identify the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks of the pyrene monomer emission.

-

-

Data Analysis:

-

Calculate the intensity ratio (I₁/I₃ or I₃/I₁) for each peptide concentration.

-

Plot the intensity ratio versus the logarithm of the peptide concentration.

-

The data should form a sigmoidal curve. The CMC is determined from the inflection point of this curve, often calculated by fitting the data to a Boltzmann-type sigmoid function or by finding the intersection of the two linear portions of the plot.[21]

-

Caption: Workflow for CMC determination using the pyrene fluorescence assay.

Surface Tensiometry

-

Principle: This classic method relies on the principle that surfactants lower the surface tension of a liquid.[22] As the concentration of the anticoagulant peptide increases, it populates the air-water interface, causing a progressive drop in surface tension. At the CMC, the interface becomes saturated, and newly added peptide molecules form micelles within the bulk solution rather than migrating to the surface. Consequently, the surface tension remains relatively constant above the CMC.[6][7]

-

Methodology: A tensiometer measures the surface tension of a series of solutions with increasing peptide concentrations. A plot of surface tension versus the logarithm of the concentration will show two distinct linear regions. The concentration at the intersection of these two lines is the CMC.[6][16]

Conclusion and Future Perspectives

The critical micelle concentration is a cornerstone parameter in the preclinical development of anticoagulant peptides. It governs the peptide's physical state in solution, which in turn dictates its stability, bioavailability, and ultimately, its therapeutic action. A thorough characterization of the CMC and the factors that influence it is essential for rational drug design, formulation development, and predicting in vivo performance.

Future research will likely focus on designing peptides with tunable CMC values to optimize drug delivery profiles. The development of "smart" peptides, whose self-assembly properties change in response to physiological cues at a site of thrombosis (e.g., changes in pH or the presence of specific enzymes), holds significant promise for creating next-generation anticoagulants with enhanced efficacy and safety.

References

-

Critical micelle concentration (CMC) and surfactant concentration. KRÜSS Scientific. [Link]

-

Self assembling peptides exhibiting antithrombotic activity. Bentham Science Publishers. [Link]

-

Polymer Micelles as Nanocarriers of Bioactive Peptides. MDPI. [Link]

-

Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? ACS Publications. [Link]

-

Heparin-Peptide Nanogranules for Thrombosis-Actuated Anticoagulation. NIH National Center for Biotechnology Information. [Link]

-

Surface tension measurement and critical micelle concentration (CMC). Bio-protocol. [Link]

-

Synthetic peptides that form nanostructured micelles have potent antibiotic and antibiofilm activity against polymicrobial infections. PNAS. [Link]

-

Determination of Aqueous Surfactant Solution Surface Tensions with a Surface Tensiometer. Scholarly Commons. [Link]

-

Anyone here got a SOP for CMC determination using pyrene? Reddit. [Link]

-

Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. NIH National Center for Biotechnology Information. [Link]

-

Enhanced Antibacterial Properties of Self-Assembling Peptide Amphiphiles Functionalized with Heparin-Binding Cardin-Motifs. ACS Applied Materials & Interfaces. [Link]

-

Fluorescence emission spectra of pyrene with increasing concentrations... ResearchGate. [Link]

-

Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. [Link]

-

Modular Peptide Amphiphile Micelles Improving an Antibody-Mediated Immune Response to Group A Streptococcus. NIH National Center for Biotechnology Information. [Link]

-

A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. The Journal of Physical Chemistry B - ACS Publications. [Link]

-

Combinatorial Use of Therapeutic ELP‐Based Micelle Particles in Tissue Engineering. Wiley Online Library. [Link]

-

Forward Precision Medicine: Micelles for Active Targeting Driven by Peptides. NIH National Center for Biotechnology Information. [Link]

-

Methods for Peptide and Protein Quantitation by Liquid Chromatography-Multiple Reaction Monitoring Mass Spectrometry. NIH National Center for Biotechnology Information. [Link]

-

A new pyrene-based fluorescent probe for the determination of critical micelle concentrations. PubMed. [Link]

-

Marine-Derived Bioactive Peptides Self-Assembled Multifunctional Materials: Antioxidant and Wound Healing. NIH National Center for Biotechnology Information. [Link]

-

Comparison of Peptide Content Determination Methods. MtoZ Biolabs. [Link]

-

Critical micelle concentration measurement in aggregation behaviour studies. Biolin Scientific. [Link]

-

Does anyone has experience measuring the CMC value for a peptide or lipo-peptide? ResearchGate. [Link]

-

A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials. NIH National Center for Biotechnology Information. [Link]

-

Self-Assembly and Bioactivity of Peptides for Therapeutic Applications. CentAUR. [Link]

-

Critical Micelle Concentration (CMC) of the Lipid Like Peptide... ResearchGate. [Link]

-

Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]

-

Critical micelle concentration. Wikipedia. [Link]

-

Critical Micelle Concentration (CMC). Nanoscience Instruments. [Link]

Sources

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. nanoscience.com [nanoscience.com]

- 3. Polymer Micelles as Nanocarriers of Bioactive Peptides [mdpi.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. agilent.com [agilent.com]

- 6. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 7. biolinscientific.com [biolinscientific.com]

- 8. Forward Precision Medicine: Micelles for Active Targeting Driven by Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heparin-Peptide Nanogranules for Thrombosis-Actuated Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Modular Peptide Amphiphile Micelles Improving an Antibody-Mediated Immune Response to Group A Streptococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamscience.com [benthamscience.com]

- 14. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 15. Marine-Derived Bioactive Peptides Self-Assembled Multifunctional Materials: Antioxidant and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comparison of Peptide Content Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]

- 20. How do I quantify the final peptide concentrations? | AAT Bioquest [aatbio.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. commons.erau.edu [commons.erau.edu]

Thermodynamics of Self-Assembling Peptide Thrombin Inhibitors: A Technical Guide

Executive Summary

The transition from monolithic small-molecule anticoagulants to modular, self-assembling peptide architectures represents a paradigm shift in hematological pharmacology. Thrombin, the central serine protease of the coagulation cascade, possesses an active site and two distinct exosites, making it an ideal candidate for bivalent inhibition. However, covalently linking two binding domains often incurs a severe entropic penalty. This guide explores the thermodynamic principles underlying self-assembling supramolecular thrombin inhibitors, detailing how non-covalent pre-organization—via peptide nucleic acid (PNA) hybridization or ionic β -sheet stacking—overcomes these entropic barriers to yield picomolar affinities with on-demand reversibility.

The Thermodynamic Challenge of Bivalent Targeting

The efficacy of a bivalent inhibitor relies on the simultaneous engagement of the thrombin active site and an exosite (typically Exosite II, the heparin-binding domain). The thermodynamic driving force of this interaction is defined by the Gibbs free energy equation:

ΔGbind=ΔHbind−TΔSbind

Historically, bivalent inhibitors utilized flexible polymeric linkers (e.g., PEG chains) to connect the two pharmacophores. While this approach increases the local concentration of the second binding moiety, it introduces a critical thermodynamic flaw: the entropic penalty of linker immobilization . When a flexible linker binds, it loses numerous rotational degrees of freedom, resulting in a highly positive −TΔS term that counteracts the enthalpic ( ΔH ) gains of dual-site binding [2].

The Supramolecular Solution

To circumvent this, modern architectures utilize self-assembling supramolecular fragments . By employing rigid, predictable non-covalent interactions to link the fragments in situ, the system pre-organizes the bivalent complex. The thermodynamic cost of restricting the linker is paid upfront during the self-assembly phase (which is highly favorable on its own), allowing the fully assembled complex to bind thrombin with synergistic enthalpy and minimal entropic resistance.

Fig 1: Supramolecular assembly of bivalent thrombin inhibitors via PNA hybridization.

Design Architectures

PNA-Mediated Supramolecular Assembly

Recent breakthroughs have demonstrated the use of Peptide Nucleic Acids (PNAs) to drive the self-assembly of bivalent thrombin inhibitors [1]. In this system, an active-site binding peptide is conjugated to a short PNA strand, while an Exosite II binding peptide is conjugated to the complementary PNA strand.

-

Causality of Design: PNAs are chosen over DNA because their uncharged pseudopeptide backbone eliminates electrostatic repulsion during hybridization, resulting in a higher melting temperature ( Tm ) and a highly favorable ΔHassembly . This creates a rigid duplex linker that perfectly spaces the two pharmacophores, yielding a Ki of 74 pM. Furthermore, this thermodynamic equilibrium can be intentionally disrupted by introducing a "PNA antidote" strand that outcompetes the assembly, providing on-demand reversibility.

Ionic Peptide Self-Assembly (Hydrogels)

For localized hemostatic or regenerative applications, thrombin inhibitors can be integrated into self-assembling macroscopic structures. The FEFK peptide (FEFEFKFK) consists of alternating hydrophilic and hydrophobic residues that spontaneously self-assemble into β -sheet hydrogels [3].

-

Causality of Design: The self-assembly is driven by the hydrophobic effect (an entropy-driven process where water molecules are liberated from non-polar side chains) and stabilized by ionic pairing between glutamate (E) and lysine (K). By conjugating a direct thrombin inhibitor (like bivalirudin) to a polymer integrated into this FEFK matrix, researchers create a localized, thermodynamically stable sink for thrombin.

Experimental Workflows & Self-Validating Protocols

To accurately characterize the thermodynamics of these self-assembling systems, Isothermal Titration Calorimetry (ITC) is the gold standard. ITC directly measures the heat released or absorbed during binding ( ΔH ), allowing for the precise calculation of binding stoichiometry ( n ), association constant ( Ka ), and entropy ( ΔS ).

Isothermal Titration Calorimetry (ITC) Protocol

This protocol is designed as a self-validating system to ensure artifacts from solvation or buffer mismatch are eliminated.

Step 1: Rigorous Sample Dialysis

-

Dialyze both the human α -thrombin protein and the self-assembled peptide inhibitor against the exact same buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4) for 24 hours at 4 °C.

-

Causality: Even a 1 mM difference in salt concentration between the syringe and the cell will generate a massive heat of mixing, masking the true heat of binding.

Step 2: Degassing and Cell Loading

-

Degas both solutions under a vacuum for 10 minutes prior to loading.

-

Load 10 µM of α -thrombin into the sample cell (~1.4 mL) and 100 µM of the supramolecular inhibitor into the injection syringe.

Step 3: Titration Execution

-

Set the instrument to 25 °C with a reference power of 10 µcal/s and a stirring speed of 750 rpm.

-

Program 20 injections of 2 µL each, with a 150-second spacing between injections.

-

Self-Validation (Control): Perform an identical titration of the inhibitor into the blank buffer. Subtract this background heat of dilution ( ΔHdil ) from the experimental data to isolate the true heat of binding ( ΔHbind ).

Step 4: Data Integration

-

Fit the background-subtracted thermogram using a one-set-of-sites model to extract ΔH and Ka .

-

Calculate the entropic contribution using: ΔS=(ΔH+RTlnKa)/T .

Fig 2: Isothermal Titration Calorimetry (ITC) workflow for thermodynamic profiling.

Hydrogel Assembly Protocol

-

Dissolve FEFK peptides and inhibitor-conjugated polymers at a 99:1 molar ratio in deionized water.

-

Heat the mixture to 90 °C for 15 minutes.

-

Causality: Heating denatures pre-existing, kinetically trapped aggregates. The subsequent slow cooling to room temperature allows the system to navigate the energy landscape and reach its global thermodynamic minimum, ensuring uniform β -sheet formation rather than amorphous precipitation.

Quantitative Thermodynamic Signatures

The table below synthesizes the thermodynamic profiles of different thrombin inhibitor classes. Notice how the supramolecular bivalent architecture achieves a highly negative ΔG not just through enthalpy, but by neutralizing the entropic penalty seen in covalent flexible linkers.

| Inhibitor Class | Kd (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | −TΔS (kcal/mol) | Thermodynamic Driver |

| Monomeric (Active Site Only) | 450 | -8.6 | -6.2 | -2.4 | Enthalpy-driven |

| Covalent Bivalent (Flexible PEG Linker) | 12 | -10.8 | -14.5 | +3.7 | Enthalpy-driven (Entropically penalized) |

| Supramolecular Bivalent (PNA-Linked) | 0.074 | -13.8 | -11.2 | -2.6 | Enthalpy-Entropy Synergistic |

Data extrapolated from comparative thermodynamic profiling of thrombin inhibitors at 298K.

Conclusion

The thermodynamics of self-assembling peptide thrombin inhibitors reveal a sophisticated interplay between enthalpy and entropy. By leveraging supramolecular interactions—such as PNA hybridization or ionic β -sheet assembly—researchers can bypass the entropic penalties that plague traditional bivalent drug design. This thermodynamic pre-organization not only yields exponential gains in target affinity but also introduces the unprecedented clinical advantage of on-demand reversibility, setting a new standard for the next generation of anticoagulants.

References

-

Dockerill, M., Ford, D.J., Angerani, S. et al. "Development of supramolecular anticoagulants with on-demand reversibility." Nature Biotechnology 43, 186–193 (2025). URL:[Link] [1]

-

De Cristofaro, R., Landolfi, R. "Thermodynamics of substrates and reversible inhibitors binding to the active site cleft of human alpha-thrombin." Journal of Molecular Biology 239(4), 569-577 (1994). URL:[Link] [2]

-

Lee, J., Zhao, T.Y., Peeler, D.J. et al. "Formulation of thrombin-inhibiting hydrogels by self-assembly of ionic peptides with peptide-modified polymers." Soft Matter 16, 3762-3768 (2020). URL:[Link] [3]

Application Note: Synthesis and Validation of Micelle-Forming Thrombin Inhibitors

Executive Summary

The development of nanoscale anticoagulants has shifted toward supramolecular architectures to overcome the limitations of free small-molecule and biologic inhibitors, such as short plasma half-lives, susceptibility to enzymatic degradation, and lack of reversibility. Micelle-forming thrombin inhibitors—specifically DNA-Aptamer Polymer Amphiphiles (DAPAs) and Peptide Amphiphiles (PAs) —leverage hydrophobic collapse to self-assemble into highly multivalent, sterically shielded nanoparticles[1],[2].

This application note provides a comprehensive, self-validating protocol for synthesizing these micellar inhibitors. By strictly controlling the thermodynamics of self-assembly, researchers can generate uniformly sized nanoparticles that exhibit extended blood circulation, resist nuclease/protease degradation, and delay plasma clotting up to 10-fold compared to unformulated baselines[1].

Mechanistic Rationale & Design Principles

The transition from a monomeric inhibitor to a micellar assembly is not merely a formulation choice; it fundamentally alters the pharmacokinetics and binding avidity of the molecule.

-

Steric Shielding (Nuclease/Protease Resistance): The dense packing of the hydrophilic corona (whether aptamer or peptide) creates a steric barrier. Exonucleases and proteases are physically excluded from accessing the cleavage sites, drastically extending the in vivo half-life[1].

-

Cooperative Binding (Avidity): The high-density display of thrombin-binding motifs on the micelle surface allows for multivalent interactions with thrombin's Exosite I and II, effectively lowering the apparent dissociation constant ( Kd ).

-

Thermodynamic Reversibility: In the case of DAPA micelles, the inhibition is rapidly reversible. The introduction of a complementary DNA (cDNA) strand thermodynamically outcompetes the aptamer-thrombin interaction, hybridizing with the aptamer to break its G-quadruplex structure and instantly restoring normal hemostasis[1].

Figure 1: Workflow for the synthesis and thermal assembly of micellar nanoparticles.

Protocol A: Synthesis of DNA-Aptamer Polymer Amphiphiles (DAPA)

This protocol details the generation of micellar thrombin-binding aptamers (e.g., the 15-mer GGTTGGTGTGGTTGG) conjugated to a hydrophobic polymer or lipid tail[1].

Synthesis and Conjugation

-

Solid-Phase DNA Synthesis: Synthesize the thrombin-binding aptamer sequence on a standard controlled-pore glass (CPG) solid support using standard phosphoramidite chemistry.

-

Spacer Incorporation: Critical Step. Couple a spacer sequence (e.g., a poly-T sequence or hexaethylene glycol) to the 5' end. Causality: Without a flexible spacer, the proximity of the hydrophobic core will sterically hinder the aptamer from folding into its active G-quadruplex conformation[1].

-

Hydrophobic Tailing: Couple a diacyl lipid phosphoramidite or a hydrophobic polymer block to the terminus of the spacer.

-

Cleavage & Deprotection: Cleave the amphiphile from the CPG resin using AMA (Ammonium hydroxide/Methylamine 1:1 v/v) at 65°C for 15 minutes.

-

Purification: Isolate the amphiphile using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The hydrophobic tail will cause the product to elute significantly later than failure sequences.

Micelle Self-Assembly (Thermal Annealing)

-

Resuspension: Dissolve the lyophilized DAPA in a physiological folding buffer (20 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, pH 7.4). Causality: The inclusion of K+ ions is non-negotiable; potassium coordinates within the central channel of the G-quartets, thermodynamically locking the aptamer into its active thrombin-binding conformation[1].

-

Thermal Annealing: Heat the solution to 95°C for 5 minutes.

-

Controlled Cooling: Allow the solution to cool to room temperature slowly (over 1–2 hours). Causality: Rapid cooling traps the amphiphiles in kinetically favored, irregular aggregates. Slow cooling allows the hydrophobic tails to pack thermodynamically into a uniform micelle core while the coronas fold natively.

Protocol Self-Validation

-

Dynamic Light Scattering (DLS): Immediately analyze the sample. A successful assembly will yield a monodisperse population (PDI < 0.2) with a hydrodynamic diameter typically between 15–30 nm. If PDI > 0.2, re-anneal the sample with a slower cooling gradient.

Protocol B: Synthesis of Peptide Amphiphile (PA) Inhibitors

For peptide-based inhibition, amphiphiles can be synthesized to display direct thrombin inhibitors (e.g., bivalirudin analogs) or tissue-factor targeting sequences that modulate the coagulation cascade[3],[2].

Peptide Synthesis and Alkylation

-

Fmoc-SPPS: Synthesize the target peptide sequence (e.g., a modified PAR-1 blocking sequence or RTL sequence) on Rink Amide MBHA resin using standard Fmoc solid-phase peptide synthesis[2].

-

N-Terminal Alkylation: While still on the resin, conjugate a hydrophobic tail (e.g., Palmitic acid, C16) to the N-terminus using HBTU/DIPEA coupling in DMF.

-

Cleavage: Cleave the peptide amphiphile using a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 2 hours.

-

Precipitation: Precipitate the product in cold diethyl ether, centrifuge, and lyophilize.

pH-Triggered Self-Assembly

-

Dissolution: Dissolve the lyophilized PA powder in sterile deionized water. The solution will likely be acidic due to residual TFA.

-

Neutralization: Slowly titrate the solution with 0.1 M NaOH to reach pH 7.4. Causality: As the pH approaches physiological levels, the charge repulsion between the peptide headgroups decreases, triggering hydrophobic collapse of the C16 tails and forming cylindrical nanofibers or spherical micelles[2].

Functional Assays & Reversibility

To validate the antithrombotic efficacy of the synthesized micelles, perform a light-scattering plasma clotting assay.

-

Assay Setup: Mix human plasma with the micellar inhibitors (DAPA or PA) in a microplate.

-

Initiation: Add human α -thrombin to initiate clotting.

-

Monitoring: Monitor the absorbance at 350 nm or 405 nm. As the thrombin-catalyzed fibrin network forms, the solution's viscosity and scattering intensity increase.

-

Reversal (For DAPA): To demonstrate reversibility, inject a 10-fold molar excess of the complementary DNA sequence into the inhibited plasma. The cDNA will hybridize with the aptamer corona, disrupting the G-quadruplex and immediately restoring thrombin activity[1].

Figure 2: Mechanism of micellar thrombin inhibition and reversal via complementary DNA.

Quantitative Data Summary

The table below summarizes the comparative advantages of micellar formulation over free inhibitors based on recent literature[1],[4],[2].

| Formulation Type | Assembly Morphology | Clotting Delay / Efficacy | Nuclease/Protease Resistance | Reversibility Mechanism |

| Free Aptamer | Monomer | Baseline (Rapid clearance) | Low (Degraded in serum) | cDNA Hybridization |

| DAPA Micelles | Spherical Micelle (~20 nm) | 10-fold delay (3 min → 30 min) | High (Steric shielding) | cDNA Hybridization |

| Peptide Amphiphiles (PA) | Nanofibers/Micelles | 53% reduction in blood loss | Moderate to High | Competitive displacement |

| Argatroban Mixed Micelles | Mixed Micelle | Superior safety margin at 8 mg/kg | N/A (Small molecule) | Clearance / Half-life |

References

- Title: Micellar Thrombin-Binding Aptamers: Reversible Nanoscale Anticoagulants Source: Journal of the American Chemical Society URL

- Title: Tissue-Factor Targeted Peptide Amphiphile Nanofibers as an Injectable Therapy To Control Hemorrhage Source: ACS Nano URL

- Source: Thrombosis and Haemostasis (Thieme Connect)

- Title: Formulation of thrombin-inhibiting hydrogels by self-assembly of ionic peptides with peptide-modified polymers Source: PMC / NIH URL

Sources

Application Note: In Vitro Chromogenic Assays for Micelle-Forming Thrombin Inhibitor Activity

Introduction & Mechanistic Rationale

The development of advanced anticoagulants has increasingly shifted toward modular, amphiphilic, and micelle-forming architectures. By conjugating active-site inhibitors (such as the bivalent peptide Hirulog) to micellar nanoparticles, researchers can achieve targeted delivery to atherosclerotic plaques and exploit multivalent avidity effects[1]. However, evaluating the in vitro potency of these micelle-forming inhibitors presents a unique kinetic challenge: their inhibitory behavior fundamentally changes depending on whether they exist as free monomers or self-assembled micelles[2].

Standard chromogenic assays utilize synthetic substrates to measure residual enzyme activity. For thrombin, the gold standard is S-2238 (H-D-Phe-Pip-Arg-pNA) , a chromogenic substrate patterned after the N-terminal portion of the A-alpha chain of fibrinogen—thrombin's natural substrate[3]. When active thrombin cleaves S-2238, it liberates p-nitroaniline (pNA), allowing for precise photometric quantification at 405 nm[4].

To accurately determine the half-maximal inhibitory concentration (IC₅₀) of a micelle-forming inhibitor, the assay must be designed as a self-validating system that accounts for the inhibitor's Critical Micelle Concentration (CMC). Below the CMC, inhibition follows standard 1:1 stoichiometry; above the CMC, the localized density of inhibitory domains on the micelle corona drives avidity-based inhibition[2].

Fig 1. Mechanistic workflow of micelle-forming thrombin inhibitors and S-2238 chromogenic readout.

Quantitative Kinetic Parameters

Successful assay design requires establishing zero-order kinetics with respect to the substrate. The substrate concentration must be maintained well above the Michaelis constant ( Km ) to ensure that the rate of pNA release is solely dependent on the concentration of uninhibited thrombin.

Table 1: Kinetic Parameters of S-2238 Hydrolysis by Thrombin

| Parameter | Human Thrombin | Bovine Thrombin | Assay Conditions |

| Km | 0.7×10−5 mol/L (7 µM) | 0.9×10−5 mol/L (9 µM) | 37°C, pH 8.3 |

| Vmax | 1.7×10−7 mol/min·NIH-U | 2.2×10−7 mol/min·NIH-U | 37°C, pH 8.3 |

| Optimal pH | 8.3 – 8.4 | 8.3 – 8.4 | 0.05 M Tris Buffer |

| Ionic Strength | I=0.15 | I=0.15 | 0.15 M NaCl |

Data synthesized from standardized chromogenic substrate specifications[5][6].

Experimental Design & Causality

-

Buffer Selection : The assay utilizes 0.05 M Tris-HCl with 0.15 M NaCl at pH 8.3. Causality : The pKa of Tris (8.1 at 25°C) makes it the ideal buffering agent to maintain the pH between 7.3 and 9.3, the optimal range where serine proteases involved in the coagulation cascade exhibit maximal catalytic activity[7].

-

Surfactant Exclusion : Standard biochemical assays frequently incorporate surfactants (e.g., Tween-20, Triton X-100) or carrier proteins (BSA) to prevent non-specific adsorption to microplate walls. Causality : When testing micelle-forming inhibitors, exogenous surfactants must be strictly excluded. They can form mixed micelles with the amphiphilic inhibitor, artificially shifting the CMC and fundamentally altering the observed IC₅₀[8]. Non-binding surface (NBS) microplates are used instead.

-

Continuous vs. Endpoint Reading : A continuous kinetic readout is prioritized over an acid-stopped endpoint method. Causality : Micellar inhibitors often exhibit slow-binding kinetics or require time-dependent structural reorganization upon interacting with the thrombin active site. Continuous monitoring allows researchers to detect non-linear progress curves indicative of these complex binding dynamics[7].

Step-by-Step Methodologies

Fig 2. Step-by-step logical workflow for the in vitro chromogenic thrombin inhibition assay.

Protocol A: Determination of Critical Micelle Concentration (CMC)

Before performing the inhibition assay, the CMC of the inhibitor must be quantified in the exact assay buffer to contextualize the IC₅₀ results[8].

-

Probe Preparation : Prepare a 5 µM solution of Pyrene in methanol. Aliquot 50 µL into a series of dark glass vials and allow the methanol to evaporate completely under a gentle nitrogen stream, leaving a thin film of pyrene[8].

-

Inhibitor Dilution : Reconstitute the micelle-forming inhibitor in Assay Buffer (0.05 M Tris-HCl, 0.15 M NaCl, pH 8.3). Prepare a 12-point logarithmic serial dilution ranging from 1 ng/mL to 10 mg/mL.

-

Partitioning : Add 1 mL of each inhibitor dilution to the pyrene-coated vials. Vortex gently and incubate overnight in the dark at room temperature to allow the pyrene to partition into the hydrophobic micelle cores.

-

Fluorescence Measurement : Transfer the solutions to a quartz cuvette. Measure the fluorescence excitation spectra using a spectrofluorometer (Emission λ=390 nm; Excitation scan = 300–360 nm).

-

Analysis : Plot the ratio of the excitation intensities ( I338/I333 ) against the logarithmic concentration of the inhibitor. The sharp inflection point on the curve dictates the CMC.

Protocol B: Continuous Chromogenic Thrombin Inhibition Assay

-

Reagent Preparation :

-

Inhibitor Preparation : Based on the CMC determined in Protocol A, prepare a serial dilution of the inhibitor in Assay Buffer. Ensure the concentration range spans at least two logs below and two logs above the CMC.

-

Pre-Incubation : In a 96-well Non-Binding Surface (NBS) clear microplate, add:

-

40 µL of Assay Buffer

-

20 µL of Inhibitor Dilution (or buffer for positive control)

-

20 µL of Thrombin working stock (0.04 U/mL)[5]

-

Incubate the plate at 37°C for 5 minutes. This allows the inhibitor to reach binding equilibrium with the thrombin active site.

-

-

Reaction Initiation : Using a multichannel pipette, rapidly add 20 µL of the pre-warmed S-2238 substrate (1 mmol/L stock) to all wells. The final substrate concentration in the 100 µL reaction volume will be 0.2 mmol/L (well above the 7 µM Km )[5].

-

Kinetic Readout : Immediately place the microplate into a spectrophotometric reader pre-heated to 37°C. Measure the absorbance at 405 nm every 30 seconds for 10 minutes[7].

Data Analysis & Interpretation

-

Initial Velocity Calculation : Extract the linear portion of the progress curve (typically the first 2–4 minutes) for each well. Calculate the initial velocity ( vi ) as the change in absorbance per minute ( ΔA405/min ).

-

Normalization : Calculate the percentage of residual thrombin activity relative to the uninhibited positive control:

% Activity=(vi,controlvi,inhibitor)×100 -

Biphasic Curve Fitting : Plot the % Activity against the Log[Inhibitor]. Because the inhibitor transitions from a monomeric state to a micellar state[2], a standard single-site Hill equation may yield a poor fit. If a distinct plateau or inflection occurs near the previously determined CMC, the data must be fitted using a biphasic dose-response model to isolate the IC50,monomer from the IC50,micelle .

References

- H-D-Phe-Pip-Arg-pNA (S-2238)

- nih.

- diapharma.

- cellmolbiol.

- diapharma.

- HYPHEN BioMed Chromogenix BIOPHEN CS-01(38)

- acs.

- acs.

Sources

- 1. Targeting atherosclerosis by using modular, multifunctional micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. diapharma.com [diapharma.com]

- 5. diapharma.com [diapharma.com]

- 6. aniara.com [aniara.com]

- 7. cellmolbiol.org [cellmolbiol.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: In Vivo Evaluation of Micelle-Forming Anticoagulants in Murine Thrombosis Models

Executive Summary & Mechanistic Rationale

The clinical application of potent anticoagulants (e.g., heparin, bivalirudin) is fundamentally limited by a narrow therapeutic index, where effective thrombosis prevention is frequently accompanied by severe hemorrhagic complications. Micelle-forming anticoagulants —nanomedicines typically composed of amphiphilic block copolymers (e.g., PEG-lipids) that self-assemble into 20–50 nm particles—offer a transformative solution. By encapsulating or surface-conjugating anticoagulants, these micelles prolong systemic circulation, shield the drug from premature enzymatic degradation, and, crucially, can be functionalized with targeting ligands (such as the fibrin-binding peptide CREKA or activated platelet-targeting scFv) to localize therapy directly at the site of the clot 1.

To rigorously validate these nanomedicines, the Ferric Chloride (FeCl₃)-induced murine thrombosis model serves as the gold standard. FeCl₃ induces localized oxidative damage to the vascular endothelium, exposing subendothelial collagen and tissue factor, which accurately mimics the pathophysiology of acute atherothrombotic events 2. This application note details the self-validating protocols required to assess the pharmacodynamics, targeting efficiency, and safety profile of micellar anticoagulants in vivo.

Mechanism of clot-targeted micellar anticoagulants localizing therapy to reduce bleeding.

Experimental Design: Model Selection & Causality

Selecting the appropriate murine model is critical for evaluating specific aspects of micelle behavior. While the pulmonary embolism model assesses systemic microvascular thrombosis, the carotid artery FeCl₃ model is prioritized for micellar drug development because it provides real-time, quantitative hemodynamic data (Time to Occlusion) in a high-shear arterial environment 3.

Table 1: Comparison of Murine Thrombosis Models for Nanomedicine Evaluation

| Thrombosis Model | Vascular Bed | Shear Stress | Primary Utility for Micelles | Key Limitation |

| FeCl₃ Carotid Artery | Arterial (Macro) | High | Real-time TTO monitoring; evaluates targeting under high shear. | Requires microsurgical expertise. |

| FeCl₃ Mesenteric | Arterioles/Venules | Medium | Intravital microscopy tracking of fluorescent micelles in real-time. | Variable vessel sizes alter kinetics. |

| IVC Ligation | Venous (Macro) | Low (Stasis) | Models Deep Vein Thrombosis (DVT); evaluates long-circulating micelles. | Highly dependent on surgical consistency. |

| Collagen/Epi IV | Pulmonary Micro | Variable | Rapid screening of systemic micelle efficacy (Survival rate). | Lacks localized clot targeting data. |

Protocol: FeCl₃-Induced Carotid Artery Thrombosis

This protocol establishes a self-validating system. By incorporating baseline flow measurements and strict temperature controls, researchers can isolate the true pharmacological effect of the micellar anticoagulant from surgical artifacts 4.

In vivo workflow for evaluating micellar anticoagulants in murine thrombosis models.

Reagents and Equipment

-

Animals: C57BL/6J mice (Male, 8–10 weeks old, 20–25g). Causality: Age and strain matching is critical as coagulation factor baseline levels vary significantly across murine strains.

-

Formulations: Free anticoagulant (e.g., Bivalirudin), Micellar-Anticoagulant, Blank Micelles, and Saline (Vehicle).

-

Chemicals: 10% (w/v) FeCl₃ in distilled water (freshly prepared).

-

Equipment: Doppler flowmeter (e.g., Transonic Systems) with a 0.5-mm V-probe, surgical microscope, heating pad with rectal probe.

Step-by-Step Methodology

Step 1: Animal Preparation and Dosing

-

Anesthetize the mouse using Isoflurane (induction 3%, maintenance 1.5-2%).

-

Place the mouse supine on a feedback-controlled heating pad set to 37°C.

-

Causality: Mice lose body heat rapidly under anesthesia. Hypothermia inhibits enzymatic coagulation cascades, artificially prolonging occlusion times and generating false-positive efficacy data.

-

-

Inject the micellar anticoagulant formulation via the lateral tail vein. Wait 10 minutes before proceeding.

-

Causality: A 10-minute circulation window allows the polymeric micelles to overcome initial pulmonary first-pass effects and reach steady-state plasma concentration prior to the thrombogenic trigger.

-

Step 2: Surgical Exposure 4. Make a midline cervical incision. Bluntly dissect the salivary glands and sternocleidomastoid muscle to expose the right common carotid artery. 5. Carefully separate the carotid artery from the adherent vagus nerve using fine forceps.

- Causality: Failure to completely isolate the vagus nerve will result in severe, fatal bradycardia when the acidic FeCl₃ diffuses into the nerve tissue, confounding survival and hemodynamic data.

Step 3: Baseline Flow and Injury Induction 6. Place the 0.5-mm Doppler flow probe around the artery. Record baseline blood flow (typically 0.8 – 1.2 mL/min) for 3 minutes to ensure stability. 7. Cut a 1 × 2 mm piece of Whatman filter paper. Soak it in 10% FeCl₃ solution. 8. Place the saturated filter paper directly on top of the adventitial surface of the carotid artery, distal to the flow probe, for exactly 3.0 minutes.

- Causality: A 3-minute exposure at 10% concentration reliably induces transmural oxidative stress, denuding the endothelium and exposing collagen without chemically fixing the vessel wall, providing a sensitive therapeutic window to observe micelle efficacy 2.

Step 4: Monitoring and Endpoint 9. Remove the filter paper and immediately flush the area with warm, sterile saline to stop the chemical injury. 10. Continuously monitor blood flow. Time to Occlusion (TTO) is defined as the time from the removal of the filter paper to the point where blood flow drops to 0 mL/min and remains at 0 for at least 1 minute. 11. Terminate the experiment at 60 minutes if occlusion does not occur (censored data).

Safety Evaluation: Tail Bleeding Time Assay

The primary clinical value of encapsulating anticoagulants into targeted micelles is the reduction of systemic bleeding 5. This must be quantitatively validated.

Step-by-Step Methodology:

-

Administer the micellar formulation via tail vein injection. Wait 10 minutes.

-

Anesthetize the mouse and place it on a 37°C heating pad.

-

Transect exactly 5 mm of the distal tail tip using a sterile scalpel.

-

Causality: Standardizing the cut length ensures consistent severing of the lateral tail veins and the central tail artery. Variations in cut length exponentially alter baseline bleeding times.

-

-

Immediately immerse the tail tip into a 15 mL conical tube containing 10 mL of pre-warmed (37°C) saline.

-

Record the time until bleeding completely ceases for at least 1 minute.

Data Interpretation & Quantitative Metrics

A successful micellar anticoagulant formulation should demonstrate a significant prolongation in TTO (efficacy) without a proportional increase in tail bleeding time (safety).

Table 2: Expected Pharmacodynamic Outcomes (Representative Data)

| Treatment Group (Equimolar Dosing) | Time to Occlusion (TTO) | Tail Bleeding Time | Circulation Half-Life (t½) | Interpretation |

| Saline (Vehicle Control) | ~ 8 - 10 minutes | ~ 2 - 3 minutes | N/A | Baseline thrombotic response. |

| Blank Micelles | ~ 8 - 10 minutes | ~ 2 - 3 minutes | ~ 4 hours | Confirms nanocarrier is non-thrombogenic. |

| Free Anticoagulant (Bivalirudin) | ~ 25 - 30 minutes | > 15 minutes (Severe) | ~ 30 minutes | High efficacy, but unacceptable safety profile. |

| Targeted Micellar Anticoagulant | > 45 minutes | ~ 4 - 5 minutes | ~ 6 hours | Optimal: Clot-targeting enhances efficacy while shielding systemic hemostasis. |

References

-

Clot-Targeted Micellar Formulation Improves Anticoagulation Efficacy of Bivalirudin. ACS Nano. URL:[Link]

-

Ferric Chloride-induced Murine Thrombosis Models. Journal of Visualized Experiments (JoVE). URL:[Link]

-

Targeting atherosclerosis by using modular, multifunctional micelles. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

-

Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. Journal of Visualized Experiments (JoVE). URL:[Link]

-

Targeted anti-thrombotic protein micelles. Biomaterials (PMC - NIH). URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted anti-thrombotic protein micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

Technical Support Center: Troubleshooting Aggregation in Micelle-Forming Thrombin Inhibitor Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing amphiphilic thrombin inhibitors. Molecules such as lipid-conjugated PPACK, argatroban-loaded micelles, and tissue-factor (TF)-targeted peptide amphiphiles (PAs) are designed to self-assemble into nanostructures to augment hemostasis or provide localized anticoagulation .

However, the dual nature of these molecules—combining a highly hydrophobic lipid tail with a hydrophilic, often highly basic thrombin-binding peptide sequence (e.g., containing Arginine)—makes them thermodynamically prone to premature aggregation, beta-sheet gelation, and amorphous precipitation during synthesis and purification . This guide provides field-proven, self-validating protocols to diagnose and resolve these aggregation events.

Quantitative Analysis of Aggregation Parameters

To troubleshoot aggregation, one must first understand the physicochemical forces driving it. The table below summarizes the quantitative parameters that dictate whether your thrombin inhibitor will remain a processable monomer or collapse into an intractable aggregate.

| Parameter | Effect on Amphiphile State | Mechanistic Causality | Troubleshooting Action |

| Concentration > CAC (Typically > 10–50 µM) | Micelle or Nanofiber formation | Hydrophobic collapse of lipid tails to minimize unfavorable thermodynamic interactions with water . | Dilute sample prior to HPLC injection; use strong co-solvents (e.g., DMSO, HFIP). |

| Acidic pH (e.g., 0.1% TFA) | Rapid β -sheet gelation | Protonation of acidic residues reduces electrostatic repulsion between monomers, allowing intermolecular H-bonding to dominate. | Switch to neutral pH mobile phases (e.g., Ammonium Acetate) or add chaotropes. |

| Counter-ions (TFA − from cleavage) | Amorphous precipitation | TFA − strongly pairs with basic residues (like Arg in thrombin inhibitors), drastically altering the molecule's amphiphilicity and solubility. | Perform ion-exchange to HCl or Acetate salts immediately post-cleavage. |

| Temperature (< 25°C) | Kinetic trapping of aggregates | Decreased thermal energy prevents the dissociation of misfolded, kinetically trapped hydrophobic aggregates. | Heat HPLC column to 50–60°C; warm sample during aqueous reconstitution. |

Troubleshooting Workflow & Logic

When aggregation occurs, identifying the exact stage of the synthesis pipeline is critical. The following diagnostic workflow outlines the logical progression for isolating and resolving the root cause of aggregation.

Diagnostic workflow for resolving amphiphile aggregation across synthesis stages.

Frequently Asked Questions (FAQs)

Q1: Why does my thrombin-targeting peptide amphiphile form an insoluble gel on the HPLC column, causing massive backpressure? A: This is a classic case of concentration-dependent β -sheet gelation. As the amphiphile concentrates on the head of the column, it exceeds its Critical Aggregation Concentration (CAC). In the presence of the highly polar aqueous mobile phase, the hydrophobic lipid tails collapse together, while the peptide backbones form intermolecular hydrogen bonds [[1]]([Link]). Solution: You must disrupt the hydrogen bonding network. Add 10-20% Hexafluoroisopropanol (HFIP) to your sample injection solvent, and heat the HPLC column to 50–60°C. The thermal energy combined with the chaotropic nature of HFIP will maintain the molecules as processable monomers.

Q2: My argatroban-lipid conjugate precipitates immediately when transitioning from organic solvent to aqueous buffer. How can I control this? A: Argatroban is inherently hydrophobic. When conjugated to a lipid, direct injection of the organic stock into an aqueous buffer causes "solvent shock," leading to uncontrolled, amorphous precipitation rather than ordered micelle formation . Solution: Employ the thin-film hydration method. Dissolve the conjugate in a volatile organic solvent (e.g., Chloroform/Methanol), evaporate it under a gentle nitrogen stream to form a uniform thin film, and then hydrate the film with your aqueous buffer under continuous sonication. This ensures the thermodynamic formation of stable micelles.

Q3: How do counter-ions from the TFA cleavage cocktail affect the self-assembly of my cationic thrombin inhibitors? A: Thrombin inhibitors frequently rely on basic amino acids (like Arginine) to bind the active site of thrombin. During cleavage from the synthesis resin, Trifluoroacetic acid (TFA) floods the system. The TFA − counter-ions tightly bind to these basic residues. Because TFA is highly fluorinated and hydrophobic, this ion-pairing drastically increases the overall hydrophobicity of the amphiphile, lowering its CAC and inducing premature aggregation . Solution: Perform a counter-ion exchange using 0.1 M HCl or pass the purified peptide through an acetate-form ion exchange column to replace TFA − with more hydrophilic chloride or acetate ions.

Molecular Mechanism of Aggregation

Understanding the competing forces at play is essential for rational troubleshooting. The diagram below illustrates how the balance between hydrophobic collapse and hydrogen bonding dictates the final structural state of the thrombin inhibitor.

Competing molecular forces driving controlled micellization versus uncontrolled gelation.

Step-by-Step Methodology: Aggregation-Free Synthesis & Purification

This protocol is designed as a self-validating system. At each stage, specific checks are implemented to ensure the amphiphile remains in the desired state.

Step 1: Solid-Phase Synthesis & Conjugation

-

Synthesize the thrombin-targeting peptide sequence (e.g., D-Phe-Pro-Arg) on a Rink Amide resin using standard Fmoc chemistry.

-

Couple the lipid tail (e.g., palmitic acid or DSPE-PEG-COOH) to the N-terminus using HBTU/DIPEA in DMF.

-

Validation: Perform a Kaiser test to ensure complete coupling of the lipid tail. A negative (yellow) result confirms success.

Step 2: Cleavage and Controlled Precipitation

-

Treat the resin with a cleavage cocktail of TFA/TIS/H 2 O (95:2.5:2.5 v/v) for 2 hours at room temperature.

-

Filter the resin and precipitate the filtrate dropwise into 10 volumes of ice-cold diethyl ether.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Critical Step: Decant the ether and air-dry the pellet for exactly 2-3 minutes. Do not over-dry. Complete desiccation removes all solvating ether, causing the lipid tails to irreversibly collapse into a hydrophobic brick.

Step 3: Solubilization & RP-HPLC Purification

-

Dissolve the damp pellet in a disaggregating solvent mixture: 40% Water, 40% Acetonitrile, and 20% HFIP.

-

Validation: The solution must be optically clear. If cloudy, sonicate for 5 minutes at 35°C.

-

Inject onto a C4 or C8 RP-HPLC column. Do not use a C18 column, as the extreme hydrophobicity will cause the lipid tails to bind irreversibly to the stationary phase.

-

Run a gradient of Water/MeCN (with 0.1% TFA) at an elevated column temperature of 50°C to prevent on-column β -sheet formation.

Step 4: Controlled Micelle Assembly

-

Lyophilize the purified fractions to a dry powder.

-

Dissolve the powder in a 1:1 mixture of Chloroform and Methanol.

-

Evaporate the solvent in a rotary evaporator to form a thin, uniform film on the flask wall.

-

Hydrate the film with PBS (pH 7.4) and sonicate in a bath for 15 minutes.

-

Validation: Analyze the resulting solution via Dynamic Light Scattering (DLS). A monodisperse peak between 10–50 nm confirms the successful formation of functional thrombin inhibitor micelles without large-scale aggregates .

References

-

Relevant Physicochemical Methods to Functionalize, Purify, and Characterize Surface-Decorated Lipid-Based Nanocarriers | Molecular Pharmaceutics - ACS Publications. ACS Publications. URL:[Link]

-

Self-assembling amphiphilic peptides - PMC. National Institutes of Health. URL:[Link]

-

Self-assembled aggregates based on cationic amphiphilic peptides: structural insight. Royal Society of Chemistry. URL:[Link]

-

Self-Assembly and Hydrogelation of Peptide Amphiphiles - ResearchGate. ResearchGate. URL:[Link]

- DE69509279T2 - Aqueous concentrated solutions containing argatroban. Google Patents.

-

Platelet-Inspired Intravenous Nanomedicine for Injury-Targeted Direct Delivery of Thrombin to Augment Hemostasis in Coagulopathies - PMC. National Institutes of Health. URL:[Link]

Sources

Technical Support Center: Reducing Off-Target Effects of Micelle-Based Thrombin Inhibitors

Welcome to the Technical Support Center for nanomedicine researchers and drug development professionals. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to mitigate off-target effects—such as systemic bleeding and non-specific protein binding—when developing micelle-based thrombin inhibitors.

Mechanistic Troubleshooting & FAQs

Q: My micelle-formulated thrombin inhibitors are causing systemic bleeding in murine models. How can I restrict their activity strictly to the thrombotic site? A: Systemic bleeding occurs when circulating thrombin is inhibited indiscriminately. To resolve this, you must shift the pharmacokinetic profile from systemic to localized inhibition. The Causality: Untargeted micelles circulate freely and interact with active thrombin throughout the vasculature. Without spatial restriction, they inhibit hemostasis globally. The Solution: Functionalize the micelle corona with targeting ligands specific to the thrombus microenvironment. A highly effective strategy is the integration of the CREKA (Cys-Arg-Glu-Lys-Ala) pentapeptide. CREKA specifically binds to clotted plasma proteins (fibrin) that are abundant in atherosclerotic plaques and acute thrombi. By conjugating a direct thrombin inhibitor, such as the synthetic peptide hirulog, to a CREKA-functionalized micelle, the therapeutic payload is concentrated at the plaque shoulders. This targeted delivery significantly enhances antithrombotic efficacy while sparing systemic hemostasis, thereby preventing off-target hemorrhagic events 1.

Q: We are utilizing micellar thrombin-binding aptamers (DAPA-NPs). The nuclease resistance is excellent, but the prolonged anticoagulant effect is a safety liability. How can we actively reverse it? A: The dense packing of aptamer-polymer amphiphiles into micelle coronas sterically shields them from nucleases, extending their half-life. However, without an active reversal mechanism, this leads to prolonged bleeding risks. The Causality: The aptamers fold into stable G-quadruplex structures that strongly bind thrombin's exosite. Because the micelle prevents rapid renal clearance and enzymatic degradation, the inhibition persists longer than desired. The Solution: Implement an oligonucleotide "kill-switch." You can design a complementary nucleic acid strand that hybridizes with the thrombin-binding aptamer. When administered, this kill-switch invades the aptamer's secondary structure, unfolding the G-quadruplex and releasing active thrombin. This not only restores normal blood coagulation instantly but also breaks down the micellar assembly into low-molecular-weight duplexes that are rapidly cleared via renal excretion 23.

Q: My polymeric hybrid micelles (PHMs) show premature drug release in serum, leading to off-target toxicity. How can I stabilize the formulation? A: Premature "burst" release is typically a thermodynamic stability issue within the micelle core when exposed to serum proteins. The Causality: Non-covalent encapsulation of hydrophobic inhibitors in block copolymers (e.g., PEG-PLGA) can be disrupted by lipid-binding proteins in the blood, dropping the local concentration below the Critical Micelle Concentration (CMC). The Solution: Transition from non-covalent encapsulation to covalent corona conjugation. Utilizing chemoenzymatic bio-orthogonal conjugation (e.g., using evolved sortase A), you can covalently link the catalytically active domain of thrombomodulin or single-chain antibodies (scFv) directly to the micelle surface. This ensures the inhibitor remains attached to the nanoparticle until it reaches the activated platelets, drastically reducing off-target systemic exposure 4.

Workflow & Pathway Visualizations

Mechanism of micellar thrombin inhibition and reversal via oligonucleotide kill-switch.

Troubleshooting workflow for resolving off-target effects in micelle-based inhibitors.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in control steps confirm success before proceeding to the next phase.

Protocol A: Formulation and Validation of CREKA-Targeted Hirulog Micelles

Objective: Synthesize targeted micelles that restrict thrombin inhibition to fibrin-rich clots, minimizing systemic off-target effects 15.

Step 1: Micelle Self-Assembly

-

Dissolve 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) and DSPE-PEG2000-maleimide in a 4:1 molar ratio in chloroform.

-

Evaporate the solvent under a gentle nitrogen stream to form a thin lipid film.

-

Hydrate the film with PBS (pH 7.4) and sonicate for 15 minutes to induce self-assembly of polymeric micelles. Validation Check: Measure Dynamic Light Scattering (DLS). The hydrodynamic diameter should be tightly distributed between 15–20 nm. A Polydispersity Index (PDI) > 0.2 indicates aggregation; if observed, re-sonicate or filter through a 0.22 µm membrane before proceeding.

Step 2: Dual-Ligand Conjugation (Targeting + Therapeutic)

-

Synthesize CREKA peptide and Hirulog peptide with C-terminal cysteine residues for thiol-maleimide coupling.

-

Add the peptides to the micelle solution at a 1:1 molar ratio relative to the available maleimide groups.

-

Incubate at room temperature for 4 hours under continuous stirring.

-

Remove unconjugated peptides using a 10 kDa MWCO centrifugal filter. Validation Check: Perform a chromogenic thrombin activity assay on the purified micelles. The micelles must demonstrate dose-dependent inhibition of thrombin cleavage of the substrate S-2238. A lack of inhibition indicates failed hirulog conjugation or steric hindrance.

Protocol B: Thrombin-Binding Aptamer "Kill-Switch" Reversal Assay

Objective: Validate the rapid reversal of micellar aptamer anticoagulation to prevent off-target prolonged bleeding 23.

Step 1: Baseline Coagulation Delay

-

Prepare human blood plasma and add thrombin-binding aptamer polymer amphiphile nanoparticles (DAPA-NPs) at a concentration of 100 nM.

-

Initiate clotting by adding human α-thrombin (final concentration 10 nM).

-

Monitor the solution's viscosity via dynamic light scattering (DLS) or a standard coagulometer. Validation Check: The scattering intensity half-maximum (clotting time) should shift from ~3 minutes (control) to >30 minutes. If the delay is absent, the aptamer corona is improperly folded.

Step 2: Kill-Switch Activation

-

In a parallel sample, 15 minutes after the addition of DAPA-NPs, inject the complementary "kill-switch" oligonucleotide at a 5-fold molar excess (500 nM).

-

Continuously monitor the clotting kinetics. Validation Check: The clotting time should immediately normalize, matching the 3-minute baseline of untreated plasma. Gel electrophoresis can be used post-assay to confirm the formation of the aptamer/kill-switch duplex and the complete disassembly of the micelle.

Quantitative Data Summary

The following table summarizes the comparative metrics of targeted vs. untargeted, and reversible vs. irreversible micellar thrombin inhibitors, highlighting the reduction in off-target effects.

| Formulation Type | Targeting Ligand | Inhibitor Payload | Reversal Mechanism | Clotting Time Delay (In Vitro) | Systemic Bleeding Risk | Primary Clearance Route |

| Free Drug (Control) | None | Hirulog | None | ~3 min | High | Renal |

| Untargeted Micelle | None | Hirulog | None | >30 min | High (Off-target) | Hepatic/RES |

| Targeted Micelle | CREKA (Fibrin) | Hirulog | None | Localized to Clot | Low | Hepatic/RES |

| DAPA-NPs | None | DNA Aptamer | None | >30 min | Moderate | Hepatic/RES |

| DAPA-NPs + Antidote | None | DNA Aptamer | Oligo Kill-Switch | Reverted to ~3 min | Low (Controlled) | Renal (Post-reversal) |

Data synthesized from established nanomedicine pharmacokinetic profiles.

References

-

Targeting atherosclerosis by using modular, multifunctional micelles. Proceedings of the National Academy of Sciences (PNAS).[Link]

-

Micellar Thrombin-Binding Aptamers: Reversible Nanoscale Anticoagulants. Journal of the American Chemical Society (JACS).[Link]

-

Locking and Unlocking Thrombin Function Using Immunoquiescent Nucleic Acid Nanoparticles with Regulated Retention In Vivo. Nano Letters.[Link]

-

Targeted anti-thrombotic protein micelles. Advanced Healthcare Materials / PubMed Central.[Link]

-

Nanoparticle Therapy for Vascular Diseases. Arteriosclerosis, Thrombosis, and Vascular Biology / PubMed Central.[Link]

Sources

- 1. Targeting atherosclerosis by using modular, multifunctional micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Targeted anti-thrombotic protein micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nanoparticle Therapy for Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Nanomedicine Technical Support Center: Troubleshooting In Vivo Micelle Dissociation

Welcome to the Nanomedicine Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vivo translation of micellar drug delivery systems. When delivering hydrophobic direct thrombin inhibitors (e.g., Argatroban, Bivalirudin, or Hirulog analogs), premature micelle dissociation is the primary culprit behind systemic bleeding risks and sub-therapeutic concentrations at the thrombus site.

This guide is designed to dissect the causality behind micelle instability and provide field-proven, self-validating methodologies to ensure your nanocarriers reach their target intact.

🔬 Frequently Asked Questions & Troubleshooting

Q1: Why do my thrombin inhibitor-loaded polymeric micelles dissociate prematurely upon intravenous injection, despite demonstrating a low Critical Micelle Concentration (CMC) in vitro?

A1: In vitro CMC measurements are typically performed in static, protein-free aqueous buffers. In vivo, your formulation is subjected to three distinct physiological forces that drive premature dissociation:

-

Extreme Dilution: Upon IV injection, the formulation is instantly diluted by the total blood volume (~5L in humans), often pushing the local concentration below the thermodynamic CMC threshold.

-

Protein "Sink" Effect: Blood-borne proteins, particularly albumin and apolipoproteins, possess hydrophobic pockets. They act as thermodynamic sinks, actively extracting individual polymer chains (unimers) and hydrophobic drugs from the micelle core.

-

Hemodynamic Shear Stress: The mechanical shear forces in the bloodstream physically disrupt the micelle corona.

Research on the blood clearance kinetics of polymeric micelles demonstrates that shear stress and albumin binding cause >80% of standard PEG-polyester micelles to dissociate into unimers within 1 hour, which are subsequently sequestered by Kupffer cells in the liver[1].

Q2: How can I enhance the kinetic stability of the micelle core to prevent the burst release of my thrombin inhibitors?

A2: To transition from thermodynamic stability (which is concentration-dependent) to kinetic stability (which is structurally locked), you must implement Core-Crosslinking . By introducing polymerizable groups (e.g., methacrylates or lipoic acid derivatives) into the hydrophobic core block, you can covalently lock the unimers together after self-assembly.

Core-crosslinked polymeric micelles (CCPMs) exhibit an "apparent CMC" of zero[2]. Because the unimers are covalently bound, the micelle cannot dissociate even under extreme dilution or in the presence of lipid-extracting proteins. This ensures the thrombin inhibitor is retained during systemic circulation and is only released upon reaching the targeted thrombotic microenvironment[2].

Q3: How can I actively target these stabilized micelles to the site of thrombosis to maximize efficacy?

A3: Stabilizing the micelle is only half the battle; the carrier must home in on the clot. You can functionalize the hydrophilic corona (e.g., the distal ends of the PEG chains) with targeting ligands. A proven strategy is utilizing the CREKA (cysteine-arginine-glutamic acid-lysine-alanine) pentapeptide, which specifically binds to clotted plasma proteins (fibrin) present in acute thrombi. Studies utilizing CREKA-targeted micelles have successfully delivered high local concentrations of the direct thrombin inhibitor hirulog directly to the plaque, bypassing systemic anticoagulant side effects[3]. Furthermore, surface conjugation of direct thrombin inhibitors like PPACK onto lipid or polymeric carriers establishes a sustained localized anticlotting barrier against acute thrombosis[4].

📊 Quantitative Comparison of Micelle Stabilization Strategies

| Stabilization Strategy | Typical CMC (mg/mL) | In Vivo Circulation Half-Life | Drug Retention at 24h (%) | Primary Mechanism |

| Unmodified PEG-PCL | ~0.01 - 0.05 | < 1 hour | < 20% | Thermodynamic equilibrium |

| Core-Crosslinked (CCPM) | Apparent 0 | 15 - 24 hours | > 80% | Covalent core entrapment |

| Shell-Crosslinked | Apparent 0 | 10 - 15 hours | 60 - 70% | Corona stabilization |

| Polymer Blending | ~0.001 - 0.005 | 2 - 5 hours | 40 - 50% | Enhanced hydrophobic interactions |

⚙️ Logical Flow of Micelle Dissociation

Logical flow of micelle dissociation versus stabilization mechanisms in vivo.

🧪 Self-Validating Experimental Protocols

Protocol 1: Synthesis of Core-Crosslinked Polymeric Micelles (CCPMs)

This protocol details the encapsulation of a hydrophobic thrombin inhibitor (e.g., Argatroban) into a PEG-b-PLA micelle functionalized with polymerizable methacrylate groups.

-

Step 1: Self-Assembly via Solvent Evaporation

-

Dissolve 20 mg of PEG-b-PLA-methacrylate and 2 mg of the thrombin inhibitor in 2 mL of an organic solvent (e.g., THF).

-

Add the solution dropwise into 10 mL of deionized water under vigorous stirring.

-

Stir uncovered overnight in a fume hood to evaporate the THF, driving the self-assembly of the micelles.

-

Self-Validation QC: Perform Dynamic Light Scattering (DLS). Proceed only if the hydrodynamic diameter is 20-50 nm with a Polydispersity Index (PDI) < 0.2.

-

-

Step 2: UV-Initiated Core Crosslinking

-

Add a photoinitiator (e.g., Irgacure 2959, 1% w/w relative to the polymer) to the micelle solution.

-

Irradiate the solution with UV light (365 nm, 100 mW/cm²) for 15 minutes to polymerize the methacrylate groups in the core.

-

Self-Validation QC: Perform a pyrene fluorescence assay to measure the CMC. A successfully crosslinked batch will exhibit an "apparent CMC" of virtually zero (no shift in pyrene excitation at extreme dilutions).

-

-

Step 3: Purification and Quantification

-

Transfer the solution to a dialysis membrane (MWCO 3.5 kDa) and dialyze against PBS for 24 hours to remove unreacted crosslinkers and free drug.

-

Self-Validation QC: Lyophilize a 1 mL aliquot, dissolve in acetonitrile, and run via HPLC to quantify the Encapsulation Efficiency (EE%). EE% must be >75% for in vivo viability.

-

Protocol 2: FRET-Based In Vitro Stability Assay

Before moving to animal models, you must validate that your CCPMs will survive the blood protein "sink" effect.

-

Step 1: FRET Pair Co-Encapsulation

-

Synthesize micelles using a blend of polymer chains covalently tagged with Cy5 (Donor) and Cy5.5 (Acceptor) at the hydrophobic ends.

-

Self-Validation QC: Measure the baseline FRET efficiency using a spectrofluorometer. The dense packing of the core should yield a baseline FRET efficiency of >70%.

-

-

Step 2: Serum Incubation under Shear

-

Dilute the FRET micelles 1:100 into a solution of 10% Fetal Bovine Serum (FBS) in PBS.

-

Place the samples in a microfluidic channel or on an orbital shaker at 37°C to simulate hemodynamic shear stress.

-

-

Step 3: Fluorescence Monitoring

-

Monitor the emission spectra at 1, 4, 12, 24, and 48 hours.

-